(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with methoxyphenyl and pyridinylmethylene groups.
Properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-4-2-3-12(10-13)18-15(19)14(22-16(18)21)9-11-5-7-17-8-6-11/h2-10H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBZASHWIZOPBB-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring or the methoxyphenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or pyridinylmethylene groups, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
The compound (Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in the fields of medicinal chemistry, anticancer research, and other therapeutic areas.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The compound This compound has shown promising results in inhibiting various cancer cell lines. For instance, it has been evaluated for its cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound demonstrated significant activity with IC50 values indicating potent inhibition of cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.37 |
| HepG2 | 0.24 |
These findings suggest that this compound can serve as a lead structure for the development of new anticancer therapies targeting multiple pathways involved in tumor growth and metastasis .
Antimicrobial Properties
Another area of application for thiazolidin-4-one derivatives is their antimicrobial activity. Research indicates that modifications to the thiazolidinone scaffold can enhance its effectiveness against various pathogens. The incorporation of different substituents, such as methoxy and pyridine groups, has been shown to improve the antimicrobial profile of these compounds. Studies have reported that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties. The compound under discussion has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases or conditions where inflammation is a key factor .
Synthetic Strategies
The synthesis of This compound can be achieved through various synthetic routes that emphasize efficiency and yield. Recent advancements include:
- One-Pot Synthesis : Utilizing a combination of starting materials such as aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free conditions has been reported to yield high purity products with minimal environmental impact.
- Green Chemistry Approaches : Employing environmentally friendly solvents and catalysts in the synthesis process aligns with modern sustainable practices in medicinal chemistry.
These synthetic methodologies not only enhance the yield but also reduce the ecological footprint associated with pharmaceutical manufacturing .
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers evaluated the cytotoxic effects of various thiazolidin-4-one derivatives on MCF-7 and HepG2 cell lines. The results indicated that compounds structurally similar to This compound exhibited potent inhibitory effects on cell viability, suggesting a mechanism involving apoptosis induction.
Case Study 2: Antimicrobial Efficacy Evaluation
In another investigation, derivatives were tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the thiazolidinone structure led to enhanced antimicrobial activity compared to standard antibiotics.
Biological Activity
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Below, we detail the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.36 g/mol. The compound features a thiazolidinone core structure, which is crucial for its biological activity.
Biological Activities
-
Anticancer Activity
- Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
-
Antimicrobial Activity
- The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Properties
- Antioxidant Activity
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various thiazolidinone derivatives, including the compound , evaluated their effects on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in breast cancer treatment.
Case Study: Antimicrobial Efficacy
In another study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 10 to 50 µg/mL, demonstrating promising antimicrobial activity worthy of further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
